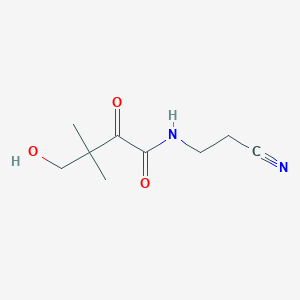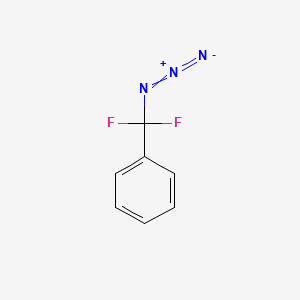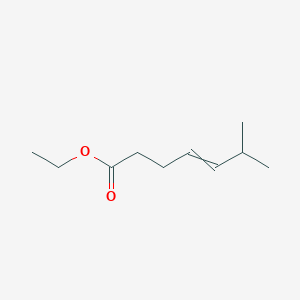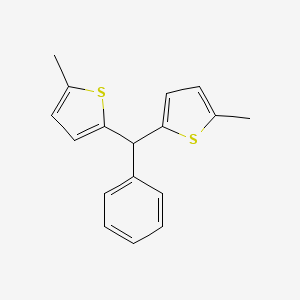
Thiophene, 2,2'-(phenylmethylene)bis[5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its unique structure, which includes a phenylmethylene bridge and methyl groups at the 5-position of the thiophene rings. Thiophene derivatives are widely studied due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2,2’-(phenylmethylene)bis[5-methyl-, typically involves several key reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the condensation of sulfur with various carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable and efficient methods. One such method involves the use of elemental sulfur and alkynols under base-free conditions to generate substituted thiophenes . Another approach utilizes the interaction between elemental sulfur and sodium tert-butoxide to synthesize thiophene derivatives from 1,3-diynes .
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Substitution: Electrophilic substitution reactions are common in thiophene chemistry.
Major Products
The major products formed from these reactions include various substituted thiophenes, thiophene oxides, and reduced thiophene derivatives .
Aplicaciones Científicas De Investigación
Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur atom and conjugated system allow it to participate in electron transfer reactions, making it effective in various catalytic processes . Additionally, its structural features enable it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound with a simpler structure.
Benzothiophene: Contains a fused benzene ring, offering different electronic properties.
Thieno[3,2-b]thiophene: A fused thiophene derivative with enhanced electronic properties
Uniqueness
Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- is unique due to its phenylmethylene bridge and methyl substitutions, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .
Propiedades
Número CAS |
126045-46-3 |
|---|---|
Fórmula molecular |
C17H16S2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-methyl-5-[(5-methylthiophen-2-yl)-phenylmethyl]thiophene |
InChI |
InChI=1S/C17H16S2/c1-12-8-10-15(18-12)17(14-6-4-3-5-7-14)16-11-9-13(2)19-16/h3-11,17H,1-2H3 |
Clave InChI |
QNMVACRLWXFDIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(C2=CC=CC=C2)C3=CC=C(S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


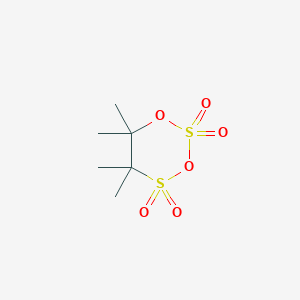


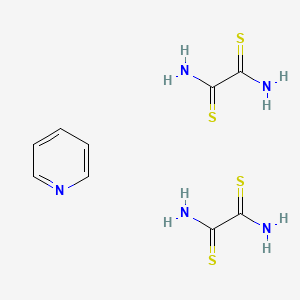
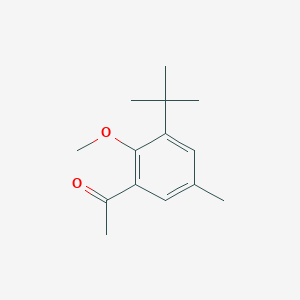

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)


